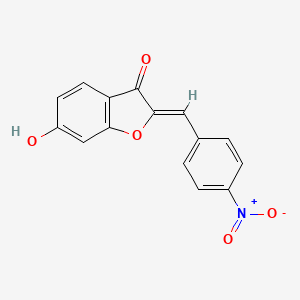

(2Z)-6-hydroxy-2-(4-nitrobenzylidene)-1-benzofuran-3(2H)-one

Description

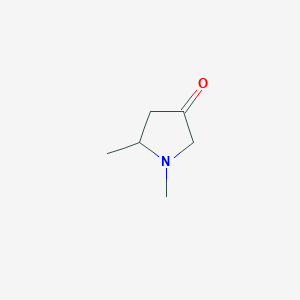

“(2Z)-6-hydroxy-2-(4-nitrobenzylidene)-1-benzofuran-3(2H)-one” is a chemical compound with the molecular formula C15H9NO5 and a molecular weight of 283.24 . It is a product used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Scientific Research Applications

Spectroscopic Properties

- Vibrational and Electronic Absorption Spectra : The compound's vibrational and electronic properties were investigated using FT-IR, FT-Raman, UV spectra, and density functional theory (DFT). The research found good agreement between observed and calculated values, indicating the compound's potential for detailed spectroscopic analysis (Veeraiah et al., 2012).

Synthetic Applications

- Syntheses and Characterizations : A study focused on the synthesis and spectroscopic characterization of benzofuran derivatives, including (2Z)-6-hydroxy-2-(4-nitrobenzylidene)-1-benzofuran-3(2H)-one. The research provided valuable insights into the structural and chemical properties of these compounds (Hayvalı et al., 2010).

Chemical Synthesis

- Total Synthesis of 2-isopropyliden-2H-benzofuran-3-one Derivatives : This study reported the first total synthesis of a related compound, showcasing methodologies relevant to the synthesis of complex benzofuran derivatives (Pergomet et al., 2017).

Chemical Reactions and Mechanisms

- Algar-Flynn-Oyamada (AFO) Reaction Aspects : The research explored the oxidation of 2′-hydroxychalcones, leading to the formation of benzofuran-3(2H)-one derivatives, which is related to the compound . This study helps in understanding the chemical reactions and mechanisms involved in the synthesis of such compounds (Bennett et al., 1996).

Molecular Characterization

- Spectral Characterization and Docking Studies : An in-depth experimental and theoretical spectroscopic study was conducted on a closely related compound. The study included molecular docking methodology, providing insights into molecular interactions and properties (Djafri et al., 2020).

properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO5/c17-11-5-6-12-13(8-11)21-14(15(12)18)7-9-1-3-10(4-2-9)16(19)20/h1-8,17H/b14-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNIVFZEKRLLEP-AUWJEWJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319825 | |

| Record name | (2Z)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667215 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

620545-96-2 | |

| Record name | (2Z)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trifluoromethyl)-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B2540952.png)

![6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B2540954.png)

![1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B2540955.png)

![Methyl 2-[(2-chlorophenyl)methylsulfanyl]-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2540956.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540958.png)

![N-(2-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2540960.png)

![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2540964.png)

![3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2540971.png)